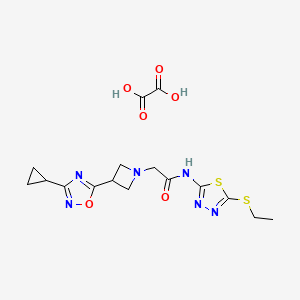

![molecular formula C14H15NO6S B2398308 N-(2-(furan-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1396854-32-2](/img/structure/B2398308.png)

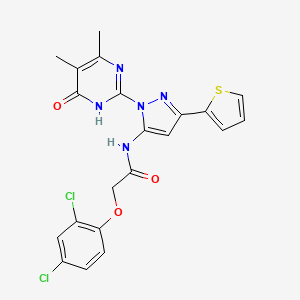

N-(2-(furan-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a furan ring, which is a five-membered aromatic heterocycle containing one oxygen atom . Furans are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms .

Molecular Structure Analysis

The compound also contains a benzo[b][1,4]dioxine ring. This is a type of benzodioxin, a class of chemical compounds consisting of a benzene ring fused to a dioxin ring .Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds similar to N-(2-(furan-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide often focuses on their synthesis and potential applications. A study by Li and Liu (2014) demonstrated an efficient construction of 2-sulfonylbenzo[b]furans from readily available trans-2-hydroxycinnamic acids and sodium sulfinates using a copper/silver-mediated cascade reaction. This synthetic protocol provides expedient access to a series of products in one step via a protodecarboxylation/C-S bond formation/C-O bond formation cascade, highlighting the compound's relevance in synthetic chemistry (Li & Liu, 2014).

Enzyme Inhibition Studies

Compounds with a sulfonamide group, similar to the one , have been extensively studied for their inhibitory effects on various enzymes. For instance, research has identified sulfonamide derivatives as potent inhibitors of the enzyme carbonic anhydrase. This enzyme plays a crucial role in various physiological processes, and its inhibition has implications for the treatment of diseases such as glaucoma. Studies by Irshad et al. (2019) on N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides and their derivatives highlight their moderate activity against butyrylcholinesterase and acetylcholinesterase but promisingly good activity against lipoxygenase (Irshad et al., 2019).

Antimicrobial and Antibacterial Activities

Another significant area of research is the exploration of these compounds for their antimicrobial and antibacterial properties. Abbasi et al. (2016) investigated the antibacterial potential of N-substituted sulfonamides bearing a benzodioxane moiety. Their synthesis led to compounds that exhibited potent therapeutic potential against various Gram-negative and Gram-positive strains, indicating the relevance of such compounds in developing new antibacterial agents (Abbasi et al., 2016).

Environmental Applications

Furthermore, compounds within this class have been studied for environmental applications, such as the degradation of sulfonamide antibiotics. A novel microbial strategy involving ipso-hydroxylation followed by fragmentation was discovered, which eliminates sulfonamide antibiotics from the environment, potentially reducing the risk associated with antibiotic resistance propagation (Ricken et al., 2013).

Future Directions

properties

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO6S/c16-12(10-3-4-19-9-10)8-15-22(17,18)11-1-2-13-14(7-11)21-6-5-20-13/h1-4,7,9,12,15-16H,5-6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBFRLKQORVWLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=COC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride](/img/structure/B2398226.png)

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2398228.png)

![5-amino-2-[(2,3,4-trifluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2398229.png)

![2-{5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2398233.png)

![4-Methoxy-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2398236.png)

![[3-Ethoxycarbonyl-4,5-bis(hydroxymethyl)-4,5-dihydroisoxazole][1-(2,6-dinitro-4-trifluoromethylphenyl)-4-piperidone]ketal](/img/structure/B2398240.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2398242.png)